(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide
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Overview
Description
(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides
Scientific Research Applications
(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate halogenated compounds under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Ethenesulfonamide Linkage: The final step involves the coupling of the thiazole derivative with a suitable ethenesulfonamide precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
- (E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide
- This compound
Comparison:
- Uniqueness: The presence of the thiazole ring and the specific arrangement of functional groups in this compound contribute to its unique chemical properties and potential applications.
- Similarities: Similar compounds may share structural features, such as the thiazole ring or the chlorophenyl group, but differ in other functional groups or substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c1-25-17-7-6-14(20)10-15(17)16-11-26-18(21-16)22-27(23,24)9-8-12-2-4-13(19)5-3-12/h2-11H,1H3,(H,21,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLOLBAKALNUOW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CSC(=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C2=CSC(=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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